molecular formula C17H16BrNO3 B5123148 Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate CAS No. 6119-09-1

Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate

Cat. No.: B5123148
CAS No.: 6119-09-1
M. Wt: 362.2 g/mol
InChI Key: IVJHWQOYYHZCQB-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate is an organic compound with the molecular formula C17H16BrNO3. This compound is characterized by the presence of an ethyl ester group, a bromophenyl group, and an acetylamino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the acetylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: Similar structure but lacks the acetylamino group.

    4-Bromophenylacetic acid: Precursor in the synthesis of Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate.

    4-Aminobenzoic acid: Another precursor used in the synthesis

Uniqueness

This compound is unique due to the presence of both the bromophenyl and acetylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research applications.

Properties

IUPAC Name

ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-22-17(21)13-5-9-15(10-6-13)19-16(20)11-12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJHWQOYYHZCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367472
Record name ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6119-09-1
Record name ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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